Quadramet

Catalog No.
S627888
CAS No.
M.F
C6H20N2O12P4Sm
M. Wt
589.05 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quadramet

Product Name

Quadramet

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid;samarium-153

Molecular Formula

C6H20N2O12P4Sm

Molecular Weight

589.05 g/mol

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/i;1+3

InChI Key

WNYXBFNBLZLWRA-GJNDDOAHSA-N

Synonyms

153Sm-EDTMP, Quadramet, samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21), samarium (153Sm) lexidronam, samarium ethylenediaminetetramethylenephosphonate, samarium Sm-153 lexidronam, samarium-153 lexidronam, samarium-153-EDTMP, Sm-EDTMP

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Sm]

Isomeric SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[153Sm]

Description

The exact mass of the compound Quadramet is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quadramet, scientifically known as Samarium (153Sm) lexidronam pentasodium, is a radiopharmaceutical used primarily for the palliation of pain associated with metastatic bone cancer. It consists of a chelated complex formed by the radioactive isotope samarium-153 and ethylenediaminetetramethylene phosphonic acid (EDTMP). This compound is administered intravenously and is designed to target and accumulate in areas of the bone affected by cancer, thereby delivering localized radiation to alleviate pain caused by tumor deposits .

The formulation appears as a clear, colorless to light amber solution and is supplied in single-dose vials. Each milliliter contains approximately 35 mg of EDTMP, along with samarium-153 at a specific activity of around 1.0-11.0 mCi/µg . The half-life of samarium-153 is approximately 46.3 hours, allowing it to emit beta particles that effectively reduce tumor activity and associated pain over time .

The primary chemical reaction involved in the use of Quadramet is the decay of samarium-153, which undergoes beta decay to emit beta particles. This process can be represented as:

153Sm153Eu+β^{153}\text{Sm}\rightarrow ^{153}\text{Eu}+\beta^-

The emitted beta particles interact with nearby cells, leading to cell death in cancerous tissues. The complex formed by samarium and EDTMP remains intact during circulation and is excreted primarily through urine .

Quadramet exhibits significant biological activity by preferentially accumulating in areas of high bone turnover, particularly where cancer has metastasized. The drug's mechanism of action involves binding to hydroxyapatite in the bone matrix, allowing for targeted radiation therapy that alleviates pain associated with bone metastases . Clinical studies have shown that patients typically experience pain relief within the first week after administration, with effects lasting several months .

The synthesis of Quadramet involves several key steps:

  • Preparation of Samarium-153: Samarium-152 is irradiated in a nuclear reactor to produce samarium-153.
  • Chelation with EDTMP: The radioactive samarium is then combined with ethylenediaminetetramethylene phosphonic acid under controlled conditions to form the stable chelated complex.
  • Formulation: The final product is formulated into a sterile solution for intravenous injection, ensuring it meets safety and efficacy standards before being packaged in lead-shielded containers for storage .

Quadramet is primarily utilized for:

  • Pain Relief: It is indicated for patients suffering from pain due to metastatic bone cancer.
  • Palliative Care: It provides symptomatic relief rather than curative treatment, often used in conjunction with other therapies such as chemotherapy or radiotherapy .
  • Diagnostic Imaging: Due to its radioactive properties, it can also assist in imaging techniques to assess bone metastasis .

Interaction studies involving Quadramet have indicated that it may enhance the side effects of prior chemotherapy or radiotherapy treatments. Additionally, patients are advised against using it if they have undergone such treatments within six weeks prior to administration due to potential exacerbation of side effects . Monitoring blood cell counts post-treatment is recommended as Quadramet can temporarily reduce red and white blood cell production in the bone marrow.

Several compounds share similarities with Quadramet in terms of their use as radiopharmaceuticals for pain management in metastatic bone disease:

Compound NameActive IngredientMechanism of ActionUnique Features
Strontium (89Sr)Strontium-89Targets bone tissue; emits beta particlesLonger half-life (50.5 days)
Radium (223Ra)Radium-223Targets bone metastases; emits alpha particlesHigher energy alpha emissions; used for prostate cancer
Phosphorus (32P)Phosphorus-32Incorporates into bone; emits beta particlesUsed primarily for hematological malignancies

Quadramet's uniqueness lies in its specific targeting mechanism via EDTMP chelation, allowing for effective localization at tumor sites while minimizing systemic exposure compared to other radionuclides like strontium-89 and radium-223 .

Nuclear Properties of Samarium-153

Beta Particle Emission Characteristics

Samarium-153, the radioactive component of Quadramet, exhibits distinctive beta particle emission characteristics that define its therapeutic utility [1] [4] [8]. The radionuclide undergoes beta-minus decay through three primary emission branches, each characterized by specific energy distributions and abundance levels [1] [14] [15].

The beta particle emission spectrum consists of three distinct energy peaks with maximum energies of 640 kiloelectron volts, 710 kiloelectron volts, and 810 kiloelectron volts [1] [4] [8]. These emissions occur with abundances of 30%, 50%, and 20% respectively, establishing the 710 kiloelectron volt transition as the predominant decay pathway [1] [14] [21]. The average beta particle energy across all transitions is 233 kiloelectron volts, representing a weighted mean of the three emission branches [1] [4] [14].

Table 1: Beta Particle Emission Characteristics of Samarium-153

Energy (keV)Maximum Energy (keV)Abundance (%)Energy Type
64064030Maximum
71071050Maximum
81081020Maximum

The beta particles demonstrate limited tissue penetration ranges, with average and maximum ranges in water of 0.5 millimeters and 3.0 millimeters respectively [4] [8]. This restricted penetration distance contributes to localized energy deposition within target tissues while minimizing exposure to surrounding healthy structures [23] [25].

Recent investigations utilizing high specific activity production methods have revealed additional electron emission components beyond the primary beta spectrum [9] [15] [27]. Samarium-153 emits approximately 2.34 electrons per decay with energies exceeding 4 kiloelectron volts, including conversion electrons and Auger-Meitner electrons [2] [11] [27]. These secondary electron emissions contribute significantly to the overall therapeutic efficacy, with nearly six times more Auger-Meitner and conversion electrons per nuclear transformation compared to other therapeutic radionuclides [11] [27].

Gamma Radiation Emission Profile

The gamma radiation emission profile of Samarium-153 encompasses several photon transitions that enable both therapeutic monitoring and diagnostic imaging applications [1] [6] [14]. The primary gamma emission occurs at 103 kiloelectron volts with an abundance of 29%, providing optimal energy characteristics for single photon emission computed tomography imaging using clinically available collimators [1] [4] [22].

Table 2: Gamma Radiation Emission Profile of Samarium-153

Energy (keV)Abundance (%)Transition Type
103.029Primarily M1 + E2
69.75.3M1 + E2
83.4weakM1 + E2
41.5minorConversion/Auger

Additional gamma transitions have been identified at lower energies, including emissions at 69.7 kiloelectron volts with 5.3% abundance and 83.4 kiloelectron volts with weak intensity [12] [18] [32]. These secondary transitions result from internal conversion processes and contribute to the overall photon emission spectrum [12] [31] [32].

The multipole characteristics of the primary 103 kiloelectron volt transition have been determined through internal conversion coefficient measurements [12] [26] [31]. The transition exhibits predominantly magnetic dipole character with minor electric quadrupole admixture, consistent with the nuclear structure considerations of the Europium-153 daughter nucleus [12] [32].

Internal conversion processes play a significant role in the gamma emission profile, with conversion coefficients determined for the major transitions [12] [28] [31]. The internal conversion coefficient for the 103 kiloelectron volt gamma ray has been measured as 0.298 ± 0.004, indicating substantial electron conversion competing with photon emission [26] [31].

Physical Half-life and Decay Patterns

Samarium-153 demonstrates a well-characterized physical half-life of 46.3 hours, equivalent to 1.93 days, as determined through comprehensive decay measurements utilizing multiple analytical techniques [1] [3] [4] [26]. Precision measurements employing four pi beta liquid-scintillation counting and pressurized-ionization-chamber methodologies have established the half-life as 46.27 ± 0.02 hours [26].

Table 3: Physical Half-life and Decay Parameters of Samarium-153

ParameterValueUncertainty
Half-life (hours)46.3±0.02
Half-life (days)1.93±0.001
Decay Modeβ⁻N/A
Daughter Nuclide¹⁵³Eu (stable)N/A
Decay Constant (h⁻¹)0.01497±0.0001
Average Beta Energy (keV)233N/A
Maximum Beta Energy (keV)810N/A

The decay pattern follows first-order kinetics, proceeding exclusively through beta-minus emission to form stable Europium-153 [2] [9] [16]. This decay pathway eliminates concerns regarding radioactive daughter products, as the resulting Europium-153 nucleus remains stable indefinitely [2] [15] [25].

The decay constant, calculated from the measured half-life, equals 0.01497 per hour, enabling precise determination of radioactive decay corrections for various time intervals [21] [23]. Comprehensive decay charts have been established for practical applications, providing multiplication factors for activity calculations at specific time points relative to calibration [18] [21].

The relatively short half-life facilitates rapid radiation dose delivery while minimizing prolonged radioactive burden [10] [25]. Approximately 90% of the total radiation dose is delivered within 3.5 half-lives, corresponding to approximately one week for Samarium-153 [10]. This temporal characteristic represents a significant advantage compared to longer-lived therapeutic radionuclides.

Radiation Energy Spectrum Analysis

Maximum Energy Limitations

The maximum energy limitations of Samarium-153 radiation emissions establish important parameters for therapeutic applications and radiation protection considerations [1] [4] [23]. The highest energy beta particle emission reaches 810 kiloelectron volts, representing the upper boundary of the continuous beta spectrum [1] [14] [15].

The maximum beta particle range in various materials has been experimentally determined to establish penetration limitations [4] [23]. In water, which approximates biological tissue composition, the maximum beta range extends to 3.0 millimeters [4] [8]. Alternative shielding materials demonstrate varying maximum ranges: 0.33 centimeters in plastic, 0.16 centimeters in aluminum, and 0.33 centimeters in water [23].

These maximum energy limitations directly influence the therapeutic efficacy and radiation protection requirements [20] [23]. The restricted penetration distances ensure localized energy deposition within target tissues while limiting exposure to adjacent healthy structures [25] [29]. The maximum range characteristics also determine appropriate shielding materials and thicknesses for radiation protection purposes [20] [21] [23].

Gamma radiation maximum energy is constrained to 103 kiloelectron volts for the primary emission, establishing relatively low photon energies that facilitate effective shielding with minimal material thickness [1] [21] [23]. This energy limitation enables the use of thin lead shielding for gamma radiation attenuation [21] [23].

Average Energy Distribution Parameters

The average energy distribution parameters of Samarium-153 provide critical information for dosimetric calculations and therapeutic planning [1] [10] [11]. The weighted average beta particle energy of 233 kiloelectron volts represents the mean energy of all beta emissions, accounting for their respective abundances [1] [4] [14].

Table 4: Radiation Energy Spectrum Analysis of Samarium-153

Radiation TypeEnergy Range (keV)Maximum Energy (keV)Average Energy (keV)Abundance per 100 Decays
Beta-minus0-64064019930
Beta-minus0-71071022450
Beta-minus0-81081026320
Gamma10310310329
Conversion ElectronsVariableVariableVariable~230
Auger Electrons0-505025~600

Individual beta emission branches exhibit distinct average energies: 199 kiloelectron volts for the 640 kiloelectron volt maximum energy branch, 224 kiloelectron volts for the 710 kiloelectron volt branch, and 263 kiloelectron volts for the 810 kiloelectron volt branch [23]. These average energies follow the theoretical relationship for beta decay spectra, where the average energy approximates one-third of the maximum energy [10] [23].

The mean electron energy emitted per decay, incorporating all electron emission processes, reaches 265 kiloelectron volts [2]. This comprehensive parameter includes contributions from primary beta particles, conversion electrons, and Auger-Meitner electrons [2] [11] [27]. The enhanced electron emission significantly exceeds that of comparable therapeutic radionuclides, with Samarium-153 demonstrating 91 kiloelectron volts per particle higher average beta energy than Lutetium-177 [11] [27].

The mean photon energy per decay equals 62 kiloelectron volts, reflecting the contribution from gamma emissions and characteristic X-rays [2]. This parameter establishes the imaging capabilities and external radiation exposure considerations for Samarium-153 applications [2] [21].

Radiochemical Stability and Shelf-life Considerations

The radiochemical stability of Quadramet demonstrates exceptional characteristics under appropriate storage conditions, maintaining chemical integrity throughout its intended shelf-life period [8] [18] [19]. The compound exhibits remarkable stability both in vitro and in vivo when properly formulated and stored [29].

Table 6: Radiochemical Stability and Shelf-life Considerations

ParameterSpecificationNotes
Storage Temperature-10 to -20°CFrozen storage required
Shelf Life (from calibration)56 hoursDue to physical decay
Shelf Life (after thawing)6 hoursLimited by radiolysis
pH Range7.0-8.5Isotonic solution
Radiochemical Purity>95%As Sm-153-EDTMP
Storage RequirementsLead-shielded containerAdequate radiation shielding

Use Classification

Human drugs -> Quadramet -> EMA Drug Category
Therapeutic radiopharmaceuticals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types